molecular formula C10H8N2O3 B1296678 2-Methyl-4-nitroisoquinolin-1(2H)-one CAS No. 33930-79-9

2-Methyl-4-nitroisoquinolin-1(2H)-one

Cat. No. B1296678
CAS RN: 33930-79-9
M. Wt: 204.18 g/mol
InChI Key: RYXPUBRGQYMEJB-UHFFFAOYSA-N
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Description

2-Methyl-4-nitroisoquinolin-1(2H)-one, also known as MNIQ, is a synthetic compound with a broad range of uses in the scientific research and development of new medicines. It is a heterocyclic ring system containing a nitrogen and an oxygen atom, and is a derivative of isoquinoline. MNIQ has been used in a wide variety of research applications, including drug discovery, drug development, and medicinal chemistry. It is also used in the synthesis of other compounds, such as natural products and pharmaceuticals.

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Methyl-4-nitroisoquinolin-1(2H)-one and its derivatives have been explored in the field of synthesis and medicinal chemistry. Studies have demonstrated their use in the synthesis of PARP-1 inhibitors, which are significant in cancer research. For instance, Dhami et al. (2009) described the synthesis of 4-substituted 5-nitroisoquinolin-1-ones, which are analogues of water-soluble PARP-1 inhibitor 5-AIQ, through Pd-catalysed cyclisations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides (Dhami et al., 2009). Similarly, Sunderland et al. (2011) focused on the synthesis of 4-alkyl-, 4-aryl-, and 4-arylamino-5-aminoisoquinolin-1-ones, identifying potent and selective inhibitors of PARP-2 (Sunderland et al., 2011).

Catalysis and Chemical Synthesis

In catalysis and chemical synthesis, these compounds have been used as intermediates for various chemical reactions. Achmatowicz et al. (2008) developed an efficient approach to synthesize 6-methyl-5-nitroisoquinoline from 5-nitroisoquinoline using vicarious nucleophilic substitution, highlighting its applicability in synthesizing aromatic and heteroaromatic nitro compounds (Achmatowicz et al., 2008).

Molecular Structure Studies

These compounds have also been investigated for their structural properties. For example, Bohórquez et al. (2013) synthesized and characterized the crystal structure of two nitro regioisomers of cis-4(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, contributing to the understanding of the molecular structure of such compounds (Bohórquez et al., 2013).

Biochemical Research

In biochemical research, Zhu et al. (2001) explored the oxidation mechanism of NAD(P)H model 1-aryl-1,4-dihydronicotinamides by cations 2-methyl-5-nitroisoquinolium, providing insights into biochemical processes involving these compounds (Zhu et al., 2001).

properties

IUPAC Name

2-methyl-4-nitroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-11-6-9(12(14)15)7-4-2-3-5-8(7)10(11)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXPUBRGQYMEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309872
Record name 2-Methyl-4-nitroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-nitroisoquinolin-1(2H)-one

CAS RN

33930-79-9
Record name 33930-79-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4-nitroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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